O-(Mesitylsulfonyl)hydroxylamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
O-(Mesitylsulfonyl)hydroxylamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, properties, and applications of O-(mesitylsulfonyl)hydroxylamine (MSH), a potent aminating and oxidizing agent in organic synthesis.
Introduction
O-(Mesitylsulfonyl)hydroxylamine (MSH), with the chemical formula C₉H₁₃NO₃S, is a versatile reagent in organic chemistry, primarily recognized for its efficacy as an electrophilic aminating agent.[1][2] Its unique structure, featuring a bulky mesitylsulfonyl group attached to a hydroxylamine (B1172632) moiety, confers distinct reactivity and selectivity in a variety of chemical transformations. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of MSH, with a focus on detailed experimental protocols and structured data presentation for researchers, scientists, and professionals in drug development.
Physicochemical Properties
MSH is a solid that typically appears as a colorless powder or a pale yellow to pale beige oil.[3] It is characterized by a molecular weight of 215.27 g/mol .[3][4][5] Due to its inherent instability and potential for explosive decomposition, it is often prepared immediately before use and handled with significant care.
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 36016-40-7 | [3][4] |
| Molecular Formula | C₉H₁₃NO₃S | [3][4][5] |
| Molecular Weight | 215.27 g/mol | [3][4][5] |
| Melting Point | 90-94 °C | [4][6] |
| Boiling Point (Predicted) | 350.6 ± 52.0 °C | [6] |
| Density (Predicted) | 1.24 g/cm³ | [6][7] |
| pKa (Predicted) | -4.59 ± 0.70 | [6] |
| Appearance | Colorless powder to pale yellow/beige solid/oil | [3][4] |
| Solubility | Very soluble in diethyl ether, chloroform, dichloromethane (B109758), benzene, ethanol, THF; insoluble in water and petroleum ether. |
Synthesis of O-(Mesitylsulfonyl)hydroxylamine
The synthesis of MSH can be achieved through several routes. Two common laboratory-scale preparations are detailed below.
Synthesis Workflow
Caption: General workflow for the synthesis of MSH from common starting materials.
Experimental Protocols
Protocol 1: Synthesis from O-(Mesitylsulfonyl)acetohydroxamate
This protocol is adapted from a procedure described in the literature.[6]
Materials:
-
O-(mesitylsulfonyl)acetohydroxamate (89 g, 330 mmol)
-
Dioxane
-
Perchloric acid (70%, 30 mL)
-
Ice water
-
Cold water
-
Cold petroleum ether
Procedure:
-
To a solution of O-(mesitylsulfonyl)acetohydroxamate (89 g, 330 mmol) in dioxane, add perchloric acid (70%, 30 mL) dropwise with stirring at 0 °C over a period of 10 minutes.
-
Continue stirring the reaction mixture at 0 °C for an additional 10 minutes. The mixture may become a thick paste.
-
Pour the crude reaction mixture into ice water. A white solid precipitate of O-(mesitylsulfonyl)hydroxylamine will form.
-
Collect the solid by filtration.
-
Wash the collected solid with cold water (500 mL) followed by cold petroleum ether (300 mL).
-
Dry the product by maintaining suction for approximately 1 hour. The typical yield is 55-65 g (77-92%).
-
Note: The product prepared by this method may contain 20-30% water.[6] For most applications, this level of purity is sufficient. Further purification can be achieved by dissolution in a minimal amount of diethyl ether at room temperature and precipitation with petroleum ether.[6]
-
Storage: Due to its instability, it is strongly recommended to prepare MSH immediately before use and not to store it.[6] If temporary storage is necessary, it should be kept in a refrigerator below 0 °C.[6]
Protocol 2: Synthesis from N-Boc-O-mesitylenesulfonylhydroxylamine
This protocol involves the deprotection of a Boc-protected precursor.
Materials:
-
N-Boc-O-mesitylenesulfonylhydroxylamine
-
Trifluoroacetic acid (TFA)
-
Crushed ice
-
Water
Procedure:
-
Cool trifluoroacetic acid to 0 °C in an ice bath.
-
Add N-Boc-O-mesitylenesulfonylhydroxylamine portion-wise to the cold TFA with stirring.
-
Stir the reaction mixture at 0 °C for 1.5 hours.
-
Pour the reaction mixture onto crushed ice.
-
A white precipitate of O-(mesitylsulfonyl)hydroxylamine will form.
-
Collect the solid by filtration.
-
Wash the solid with water.
-
Dry the product under vacuum.
Applications in Organic Synthesis
MSH is a powerful reagent with applications in various synthetic transformations, most notably as an electrophilic aminating agent and an oxidizing agent.
Amination Reactions
MSH is widely used for the amination of a variety of nucleophiles, including pyridines, to form N-aminopyridinium salts.[8] These salts are valuable intermediates in the synthesis of more complex nitrogen-containing heterocycles.[3][9]
Illustrative Reaction Pathway: Amination of Pyridine (B92270)
Caption: Pathway for the amination of pyridine using MSH.
Experimental Protocol: General Procedure for the Amination of Pyridines
This is a representative batch protocol based on the known reactivity of MSH. For safety, especially on a larger scale, in-situ generation and consumption in a flow reactor is a recommended alternative.[3][9]
Materials:
-
Pyridine (or a substituted pyridine derivative)
-
O-(Mesitylsulfonyl)hydroxylamine (MSH), freshly prepared
-
Dichloromethane (CH₂Cl₂)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve the pyridine derivative in dry dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve freshly prepared MSH in a minimal amount of dry dichloromethane.
-
Slowly add the MSH solution to the stirred pyridine solution at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
The resulting N-aminopyridinium salt can often be used in the next step without further purification. If necessary, purification can be achieved by recrystallization or chromatography.
Oxidation and Other Reactions
MSH also functions as an oxidizing agent. For instance, it can oxidatively eliminate cysteine thiol modifications to dehydroalanine.[2] Furthermore, MSH has been employed in the reduction of electron-deficient α,β-unsaturated carbonyl derivatives in the presence of a Lewis acid catalyst.[10] It is also used in the synthesis of aziridines from olefins and in Beckmann rearrangements.[10]
Experimental Protocol: Reduction of α,β-Unsaturated Carbonyl Derivatives
This protocol is adapted from a published procedure.[10]
Materials:
-
α,β-Unsaturated carbonyl compound (0.25-0.5 mmol)
-
O-(Mesitylsulfonyl)hydroxylamine (1-2 mmol)
-
Ytterbium triflate (Yb(OTf)₃) (0.025-0.05 mmol)
-
Dichloromethane (5-10 mL)
-
Water
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of the α,β-unsaturated carbonyl compound (0.25-0.5 mmol) in dichloromethane (5-10 mL), add O-(mesitylsulfonyl)hydroxylamine (1-2 mmol) and ytterbium triflate (0.025-0.05 mmol).
-
Stir the mixture at room temperature. The reaction time is typically around 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield the pure reduced product (typical yields are 60-93%).[10]
Safety and Handling
O-(Mesitylsulfonyl)hydroxylamine is a high-energy compound and has the potential to be explosive.[6] There have been reports of rapid decomposition when stored at room temperature and even explosions during storage below 0 °C.[6] Therefore, it is imperative to handle MSH with extreme caution.
-
Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Work in a well-ventilated fume hood.
-
Prepare MSH immediately before use. Avoid storing the isolated compound.
-
For larger scale reactions, consider in-situ generation and consumption, for example, using continuous flow chemistry, to minimize the accumulation of this hazardous reagent. [3][9]
Conclusion
O-(Mesitylsulfonyl)hydroxylamine is a valuable and potent reagent in organic synthesis, offering efficient pathways for amination and other important transformations. Its utility in the synthesis of nitrogen-containing compounds makes it particularly relevant for drug discovery and development. However, its inherent instability necessitates careful handling and adherence to strict safety protocols. By understanding its properties and employing safe laboratory practices, researchers can effectively harness the synthetic potential of MSH.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. In Situ Preparation and Consumption of O-Mesitylsulfonylhydroxylamine (MSH) in Continuous Flow for the Amination of Pyridines - OAK Open Access Archive [oak.novartis.com]
- 4. anaxlab.com [anaxlab.com]
- 5. CAS 36016-40-7: O-(Mesitylsulfonyl)Hydroxylamine [cymitquimica.com]
- 6. O-Mesitylenesulfonylhydroxylamine | 36016-40-7 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
